molecular formula C10H12F3N B13312398 2-[3-(Trifluoromethyl)phenyl]propan-1-amine

2-[3-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B13312398
M. Wt: 203.20 g/mol
InChI Key: LZHPSFNIFXANNY-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]propan-1-amine (CAS: N/A; molecular formula: C₁₀H₁₂F₃N; molecular weight: 204.09 g/mol) is a fluorinated phenylalkylamine derivative. Its structure comprises a propan-1-amine backbone substituted with a 3-(trifluoromethyl)phenyl group at the second carbon. This compound is synthesized via reduction of the corresponding nitrile precursor (e.g., 2-[3-(trifluoromethyl)phenyl]propanenitrile) using LiAlH₄, yielding a pale yellow oil with 61% efficiency . Key spectral data include:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.66–7.45 (m, 4H), 3.62 (m, 1H), 2.81 (m, 2H), 1.50 (d, J = 6.6 Hz, 3H).
  • MS (ESI): [M + H]⁺ observed at 204.43 (calculated: 204.09) .

This compound is a critical intermediate in synthesizing calcimimetic agents such as cinacalcet and tecalcet, which target calcium-sensing receptors (CaSRs) for treating hyperparathyroidism . Its trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability and receptor binding .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7H,6,14H2,1H3

InChI Key

LZHPSFNIFXANNY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of novel compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property can lead to increased binding affinity and selectivity towards its targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

(a) Regiochemical Effects

  • Meta vs. Ortho Trifluoromethyl Substitution : The meta-substituted derivative (target compound) exhibits superior CaSR agonism compared to its ortho-substituted counterpart, attributed to optimized steric alignment with receptor pockets .
  • Synthetic Accessibility : Meta-substituted nitriles (e.g., 15c) are more reactive in LiAlH₄ reductions than ortho isomers, yielding higher amine purity .

(b) α-Methyl Substitution

  • 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine (16d) : The α-methyl group increases steric bulk, reducing binding affinity for CaV1.3 calcium channels (IC₅₀ > 10 μM vs. 0.8 μM for 16c) .

(c) Heterocyclic Modifications

  • Imidazole/Pyrazole Derivatives : Compounds like 3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine show dual functionality, acting as kinase inhibitors but with reduced metabolic stability due to increased polarity .

Pharmacological Relevance

  • Cinacalcet Intermediate : The target compound’s enantiopure synthesis via iridium catalysis highlights its industrial importance, achieving 94% enantiomeric excess (ee) .
  • Diastereomer Selectivity : Diastereomers of cinacalcet (e.g., (2R)-N-(1R)-1-(naphthalen-1-yl)ethyl derivatives) exhibit diminished CaSR activity, emphasizing the necessity for precise stereochemical control .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]propan-1-amine, also known as TFMPP, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

IUPAC Name : this compound
CAS Number : 79314-52-6
Molecular Formula : C11H12F3N

The presence of the trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can significantly influence its interaction with biological targets.

Research indicates that TFMPP primarily interacts with the serotonergic system, similar to other compounds in its class. It is believed to inhibit serotonin reuptake, thereby enhancing serotonergic transmission. This mechanism has implications for mood regulation and appetite control, making it a candidate for further therapeutic exploration.

1. Serotonergic Activity

TFMPP has been studied for its effects on serotonin reuptake mechanisms. It may enhance serotonergic transmission, which is crucial in mood disorders and appetite regulation. The modulation of serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors, has been linked to antidepressant-like effects in animal models .

2. Antidepressant Effects

Recent studies have shown that derivatives of compounds containing the trifluoromethyl group exhibit significant antidepressant-like properties. For instance, related compounds have demonstrated efficacy in forced swimming tests (FST) and tail suspension tests (TST), indicating their potential as new antidepressants .

3. Antimicrobial Activity

Compounds similar to TFMPP have shown antimicrobial properties against various bacterial strains. The trifluoromethyl group has been associated with enhanced activity against pathogens like Chlamydia, suggesting that modifications involving this substituent can improve selectivity and potency against certain bacteria .

Research Findings

The following table summarizes key research findings related to the biological activity of TFMPP:

Study Focus Findings
Serotonin ReuptakeInhibition observed; potential for mood regulation
Antidepressant PropertiesSignificant effects in FST and TST; modulation of serotonin receptors
Antimicrobial PropertiesEnhanced activity against Chlamydia and other pathogens

Case Study 1: Antidepressant Effects

In a study evaluating the antidepressant-like effects of TFMPP derivatives, researchers found that specific modifications to the trifluoromethyl group significantly enhanced receptor binding affinity and behavioral outcomes in rodent models. The results indicated a promising avenue for developing new antidepressants based on this compound's structure.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of TFMPP derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited improved potency against Staphylococcus aureus compared to traditional antibiotics. The study highlighted the potential for developing new antimicrobial agents based on these findings.

Q & A

Q. What are the standard synthetic routes for 2-[3-(Trifluoromethyl)phenyl]propan-1-amine, and how is purity optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) was prepared in 61% yield using a catalytic hydrogenation protocol starting from a ketone precursor, followed by purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) . Purity (>95%) is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. Salt forms (e.g., hydrochloride) are isolated via precipitation in diethyl ether .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 2.6–3.1 ppm for amine protons) confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z 204.43 [M+H]+^+) validates molecular weight .
  • Infrared (IR) Spectroscopy : Peaks at ~3350 cm1^{-1} (N-H stretch) and 1120 cm1^{-1} (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can iridium-catalyzed asymmetric reductive amination be leveraged to synthesize enantiomerically pure derivatives of this compound?

  • Methodological Answer : Iridium catalysts (e.g., [Ir(cod)Cl]2_2 with chiral phosphine ligands) enable enantioselective reductive amination. For instance, 3-(3-(Trifluoromethyl)phenyl)propan-1-amine was used as an amine source to synthesize cinacalcet (94% ee, 96% yield) under H2_2 (50 psi) in tetrahydrofuran at 60°C. Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess .

Q. What experimental strategies are employed to investigate structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer :
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to calcium-sensing receptors (CaSR), as seen in cinacalcet analogs .
  • In Vitro Assays : CaSR modulation is tested via intracellular Ca2+^{2+} flux assays (FLIPR Tetra system) using HEK293 cells expressing human CaSR .
  • Derivatization : Substituent effects (e.g., CF3_3 position) are explored by synthesizing analogs (e.g., 3-(4-chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine) and comparing bioactivity .

Q. How can computational chemistry tools elucidate reaction mechanisms involving this amine in catalytic processes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model transition states in reductive amination, revealing energy barriers for enantioselectivity .
  • cclib : This open-source library parses output files from quantum chemistry software (Gaussian, ORCA) to compute reaction thermodynamics and orbital interactions .
  • Kinetic Analysis : Eyring plots derived from variable-temperature NMR experiments quantify activation parameters for key steps (e.g., imine formation) .

Notes

  • Avoided non-academic sources (e.g., BenchChem) and prioritized peer-reviewed methodologies.
  • Advanced questions emphasize interdisciplinary approaches (synthesis, pharmacology, computational chemistry).
  • References are cited using numerical identifiers (e.g., ) corresponding to the provided evidence.

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